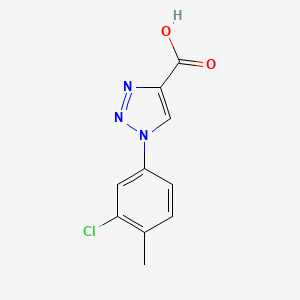

1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-6-2-3-7(4-8(6)11)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASDRBSFCORCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the use of azides and alkynes through the Huisgen cycloaddition reaction. The compound can be synthesized using various methodologies, including copper-catalyzed processes that enhance yield and purity.

Biological Activity

The biological activities of this compound have been documented in several studies, highlighting its potential in various therapeutic areas:

1. Antitumor Activity

Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells through multiple signaling pathways, including PI3K/Akt/mTOR and ERK pathways .

2. Antimicrobial Properties

Triazole compounds are known for their antimicrobial activities. 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has demonstrated effectiveness against a range of bacterial strains. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting specific enzymes critical for microbial survival .

3. Anti-inflammatory Effects

Some studies suggest that triazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

The mechanisms through which 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its biological effects include:

- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways: It can affect various signaling cascades that regulate apoptosis and cell cycle progression.

- Interaction with Cellular Targets: The compound might interact with specific cellular receptors or proteins, leading to altered cellular responses.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. Results indicated that 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong antitumor potential .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. It showed significant inhibition at concentrations as low as 10 μg/mL against resistant strains .

Data Table: Biological Activities Overview

| Activity | IC50/μM | Effectiveness |

|---|---|---|

| Antitumor (Breast) | 5.0 | Significant Cytotoxicity |

| Antimicrobial (E. coli) | 10 | Moderate Inhibition |

| Anti-inflammatory | N/A | Modulates Cytokines |

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that triazole derivatives exhibit promising antitumor properties. For instance, studies have shown that compounds containing the triazole moiety can inhibit cancer cell proliferation and induce apoptosis. A notable case study involved the synthesis of various triazole derivatives, including 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, which demonstrated significant cytotoxic effects against several cancer cell lines .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activity. The incorporation of chlorine and methyl groups into the triazole structure has been linked to enhanced efficacy against a range of pathogens. Experimental data suggest that these compounds can serve as potential leads for developing new antimicrobial agents .

Material Science Applications

Polymer Chemistry

The compound's ability to act as a building block in polymer synthesis is of great interest. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. For example, studies have explored the use of triazole derivatives in creating advanced materials with tailored properties for specific applications .

Data Table: Summary of Applications

Case Studies

-

Antitumor Activity Evaluation

A study published in PMC evaluated a series of triazole derivatives for their cytotoxic effects on cancer cells. The results indicated that compounds with similar structures to 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibited significant inhibition of cell growth in vitro . -

Synthesis and Characterization

Research involving the synthesis of 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid highlighted its potential as an intermediate in the preparation of more complex molecules with desired biological activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (Cl, CF₃) enhance stability and modulate electronic properties, while amino groups (e.g., 2-NH₂ in ) improve solubility and antibacterial efficacy.

- Bioactivity: The 2-aminophenyl analog exhibits broad-spectrum antibacterial activity, whereas the 4-chlorophenyl-CF₃ derivative shows selective antitumor effects . The target compound’s chloro-methylphenyl group may balance lipophilicity and target engagement.

Preparation Methods

Key Data:

| Parameter | Value/Detail |

|---|---|

| Catalyst | CuI (5–10 mol%) |

| Solvent | THF/H₂O (3:1 v/v) |

| Temperature | 60°C |

| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) |

Grignard Reagent-Mediated Carboxylation

Adapted from dibromo-triazole intermediates (Patent US20180029999A1):

- Step 1 : Bromine-lithium exchange

- Step 2 : Carbon dioxide quench

- Introduce CO₂ gas to form the carboxylic acid directly.

- Reaction conditions : −10°C, 15–30 min.

- Yield : ~70% (based on analogous cyclobutylmethyl example).

Optimization Notes:

- Critical parameters :

- Stoichiometry of Grignard reagent (1:1.2 molar ratio vs. dibromo-triazole).

- Slow CO₂ introduction to minimize side reactions.

Comparative Analysis of Methods

| Method | Huisgen Cycloaddition | Grignard/CO₂ Quench |

|---|---|---|

| Steps | 2 | 2 |

| Catalyst | CuI | iPrMgCl |

| Reaction Time | 12–24 h | 2–3 h |

| Yield | 65–75% | ~70% |

| Purity | ≥95% (after chromatography) | ≥90% (requires recrystallization) |

| Scalability | Moderate | High (patented industrial use) |

Industrial-Scale Considerations

- Continuous flow synthesis : Enhances safety and efficiency for azide handling.

- Recrystallization solvents : Ethanol/water (7:3) optimizes crystal formation for the final product.

Common Challenges and Solutions

- Steric hindrance : The 3-chloro-4-methylphenyl group may slow cycloaddition.

- Fix : Increase reaction temperature to 60°C and extend time to 24 h.

- Byproducts : Unreacted dibromo-triazole in Grignard method.

- Fix : Use excess iPrMgCl (1.5 equiv) and monitor via TLC.

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A key intermediate is 3-chloro-4-methylaniline, which undergoes diazotization followed by azide formation. Subsequent reaction with a propiolic acid derivative under Cu(I) catalysis yields the triazole-carboxylic acid scaffold . For example, sodium azide and 4-fluoroaniline derivatives have been used in analogous syntheses to generate structurally similar compounds .

Q. How can researchers characterize the purity and structural integrity of this compound?

A combination of analytical methods is recommended:

- NMR Spectroscopy : and NMR to confirm substituent positions and aromatic proton environments.

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% typically required for biological studies) .

Q. What preliminary biological screening assays are suitable for this compound?

- Enzyme Inhibition : Test against kinases or hydrolases due to the triazole’s potential as a hydrogen-bond acceptor.

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish baseline toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in triazole formation?

Key variables include:

Q. How should researchers address contradictions in reported biological activity data?

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).

- Assay Reproducibility : Compare results under standardized conditions (e.g., ATP levels in kinase assays).

- Metabolic Stability : Check for species-specific cytochrome P450 interactions, which may explain variability in in vivo vs. in vitro results .

Q. What strategies improve the compound’s stability during storage?

Q. How can computational modeling predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2).

- QSAR Studies : Correlate substituent electronegativity (Cl, CH) with activity trends.

- ADMET Prediction : SwissADME to estimate permeability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.